

# N,N-Dimethylacetooacetamide (CAS: 2044-64-6): A Comprehensive Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **N,N-Dimethylacetooacetamide**

Cat. No.: **B146725**

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An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

**N,N-Dimethylacetooacetamide** (DMAA), with the CAS registry number 2044-64-6, is a versatile  $\beta$ -dicarbonyl compound widely utilized as a pivotal intermediate in organic synthesis.<sup>[1][2]</sup> Its unique structure, featuring both an amide and a ketone functionality, makes it a valuable building block in the pharmaceutical and polymer industries.<sup>[3][4]</sup> This guide provides a detailed overview of its chemical properties, synthesis, reactivity, and analytical characterization, tailored for professionals in research and development.

## Chemical and Physical Properties

**N,N-Dimethylacetooacetamide** is a clear, colorless to pale yellow liquid.<sup>[3][5]</sup> It is a polar aprotic solvent, miscible with water and many common organic solvents.<sup>[3][6]</sup> The compound's physical and chemical characteristics are summarized in the table below.

Property	Value	Reference(s)
CAS Number	2044-64-6	[6]
Molecular Formula	C <sub>6</sub> H <sub>11</sub> NO <sub>2</sub>	[7]
Molecular Weight	129.16 g/mol	[7]
IUPAC Name	N,N-Dimethyl-3-oxobutanamide	[6]
Appearance	Clear, colorless to yellow liquid	[5][7]
Boiling Point	105 °C (for 80% solution); ~178-182 °C (neat)	[7][8]
Density	1.067 g/mL at 25 °C (for 80% solution); ~1.02 g/cm <sup>3</sup>	[7][8]
Refractive Index (n <sub>20/D</sub> )	1.447 (for 80% solution)	[8]
Solubility	Miscible with water and many organic solvents	[3][6]
pKa	12.82 ± 0.46 (Predicted)	[3]

## Analytical Characterization

Accurate characterization of **N,N-Dimethylacetacetamide** is crucial for its use in synthesis. The following tables summarize typical spectroscopic data for the compound.

Table 2.1: NMR Spectroscopic Data (Solvent: CDCl<sub>3</sub>)

Nucleus	Chemical Shift (ppm)	Assignment	Reference(s)
<sup>1</sup> H NMR	~3.57	-C(=O)CH <sub>2</sub> C(=O)- (Singlet)	[3]
	~3.00	-N(CH <sub>3</sub> ) <sub>2</sub> (Singlet, one methyl)	[3]
	~2.98	-N(CH <sub>3</sub> ) <sub>2</sub> (Singlet, second methyl)	[3]
	~2.26	CH <sub>3</sub> C(=O)- (Singlet)	[3]
<sup>13</sup> C NMR	~202.0	-C(=O)CH <sub>3</sub> (Ketone carbonyl)	[9]
	~168.0	-C(=O)N(CH <sub>3</sub> ) <sub>2</sub> (Amide carbonyl)	[9]
	~52.0	-C(=O)CH <sub>2</sub> C(=O)-	[9]
	~37.5	-N(CH <sub>3</sub> ) <sub>2</sub> (one methyl)	[9]
	~35.0	-N(CH <sub>3</sub> ) <sub>2</sub> (second methyl)	[9]
	~30.0	CH <sub>3</sub> C(=O)-	[9]

Table 2.2: Mass Spectrometry Data (Electron Ionization)

m/z Value	Interpretation	Reference(s)
129	$[M]^+$ (Molecular Ion)	<a href="#">[3]</a>
87	$[M - C_2H_2O]^+$ (Loss of ketene)	<a href="#">[3]</a>
86	$[M - CH_3CO]^+$ (Loss of acetyl group)	<a href="#">[3]</a>
72	$[CH_2C(=O)N(CH_3)_2]^+$	<a href="#">[3]</a>
44	$[C_2H_6N]^+$ (Dimethylaminyl fragment)	<a href="#">[3]</a>
43	$[CH_3CO]^+$ (Acetyl cation, often a major peak)	<a href="#">[3]</a>

## Experimental Protocols

Detailed methodologies are essential for the successful synthesis and application of **N,N-Dimethylacetacetamide**.

### Synthesis of N,N-Dimethylacetacetamide from Diketene

The most common laboratory and industrial synthesis of **N,N-Dimethylacetacetamide** involves the reaction of diketene with dimethylamine.[\[1\]](#)

Protocol:

- Reaction Setup: In a well-ventilated fume hood, dissolve dimethylamine (2.0 M solution, 10.0 mmol, 2.0 eq.) in 15 mL of toluene in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.[\[1\]](#)[\[2\]](#)
- Reagent Addition: Slowly add diketene acetone adduct (0.670 mL, 5.00 mmol, 1.0 eq.) dropwise to the stirred dimethylamine solution over 5 minutes.[\[1\]](#)[\[2\]](#) An exothermic reaction may be observed.
- Initial Stirring: Stir the reaction mixture at room temperature for 15 minutes.[\[1\]](#)[\[2\]](#)

- Reflux: Heat the mixture to reflux and maintain stirring for 12 hours to ensure the reaction goes to completion.[1][2]
- Work-up: After cooling the mixture to room temperature, remove the toluene solvent under reduced pressure using a rotary evaporator.[1][2]
- Purification: Purify the resulting crude oil by flash chromatography on silica gel using ethyl acetate as the eluent to yield the pure N,N-dimethyl-3-oxobutanamide.[1][2]

## Knorr Pyrazole Synthesis using a $\beta$ -Dicarbonyl Compound

**N,N-Dimethylacetamide**, as a 1,3-dicarbonyl compound, can be used in the Knorr pyrazole synthesis to create substituted pyrazole heterocycles, which are important scaffolds in medicinal chemistry.[10][11]

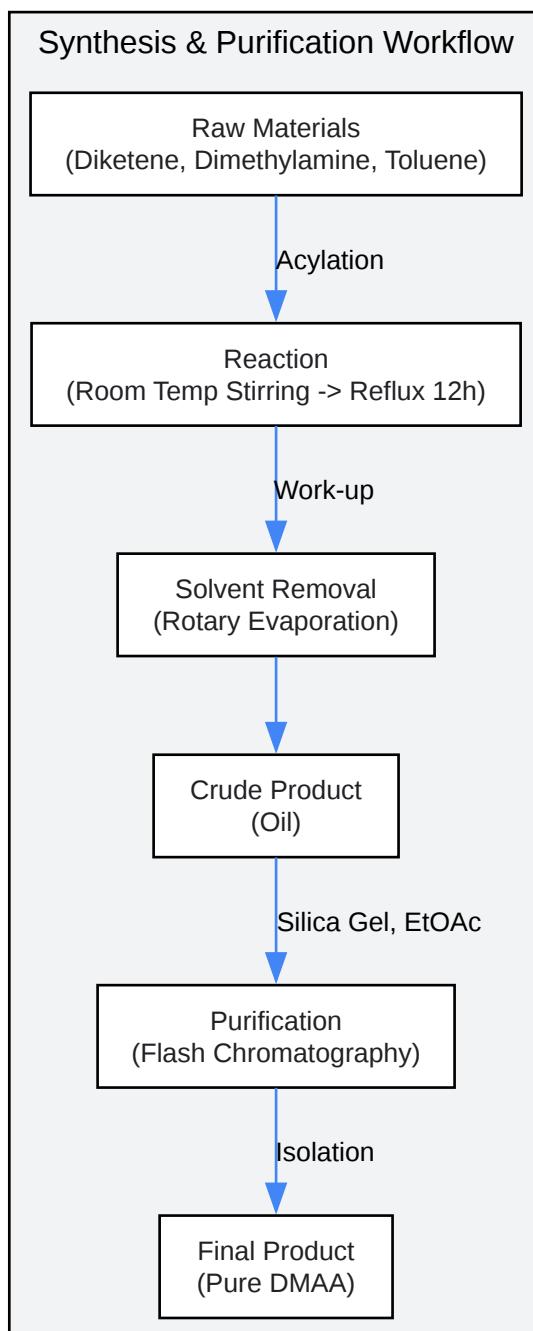
Protocol:

- Reaction Setup: In a 20-mL vial, combine the  $\beta$ -dicarbonyl compound (e.g., **N,N-Dimethylacetamide**, 3 mmol, 1.0 eq.) and hydrazine hydrate (6 mmol, 2.0 eq.).[7]
- Solvent and Catalyst Addition: Add 3 mL of a suitable solvent such as 1-propanol or ethanol, followed by 3 drops of glacial acetic acid to catalyze the reaction.[7]
- Heating: Heat the reaction mixture on a hot plate to approximately 100°C with vigorous stirring for 1-2 hours.[7]
- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate/70% hexane) to check for the consumption of the starting material.[7]
- Precipitation: Once the reaction is complete, add 10 mL of water to the hot, stirred reaction mixture to induce precipitation of the product.[7]
- Isolation: Turn off the heat and allow the mixture to cool slowly to room temperature over 30 minutes while continuing to stir.[7]

- Purification: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold water and allow it to air dry to obtain the pyrazole product.[7]

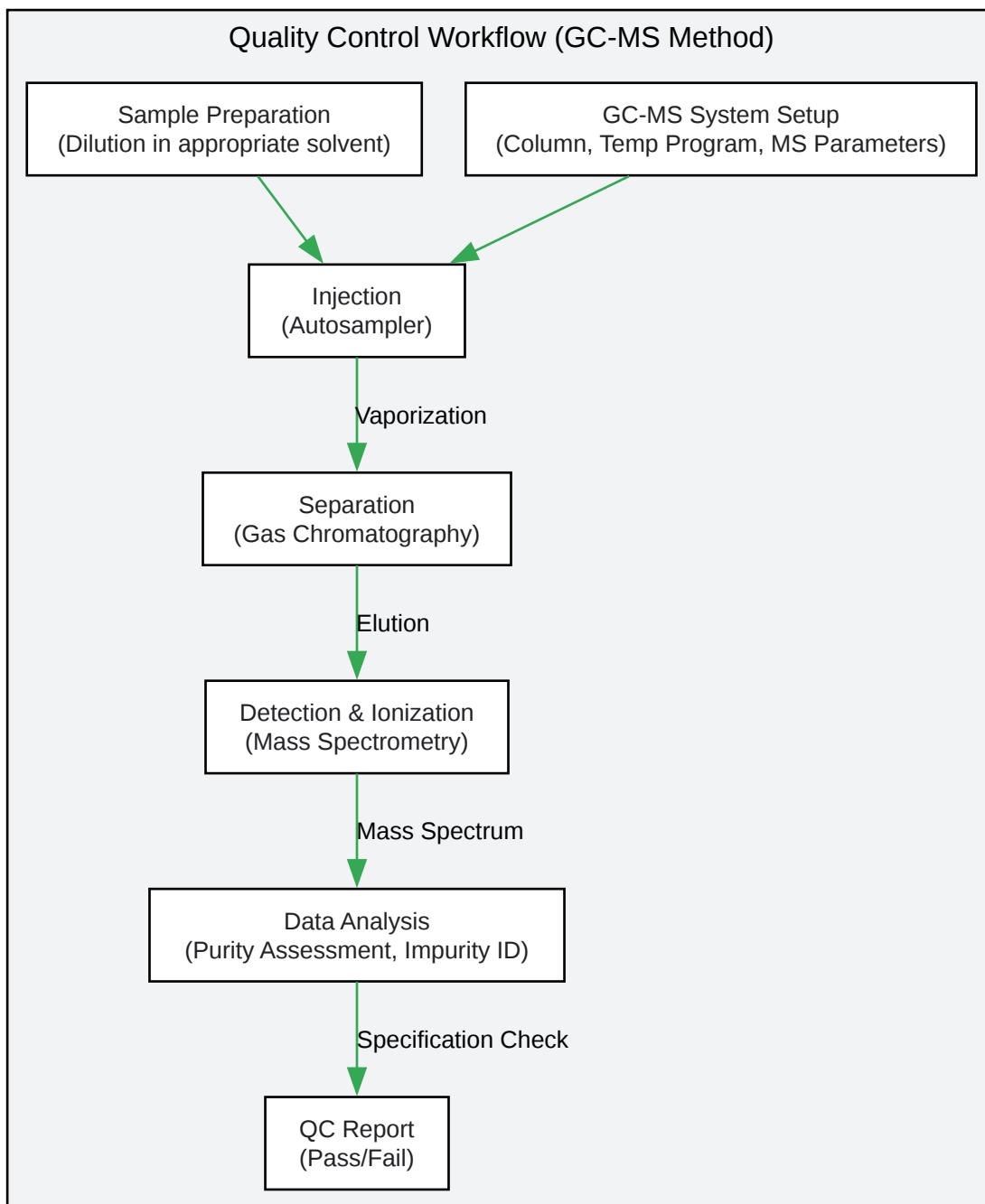
## Mandatory Visualizations

The following diagrams illustrate key workflows related to **N,N-Dimethylacetamide**.

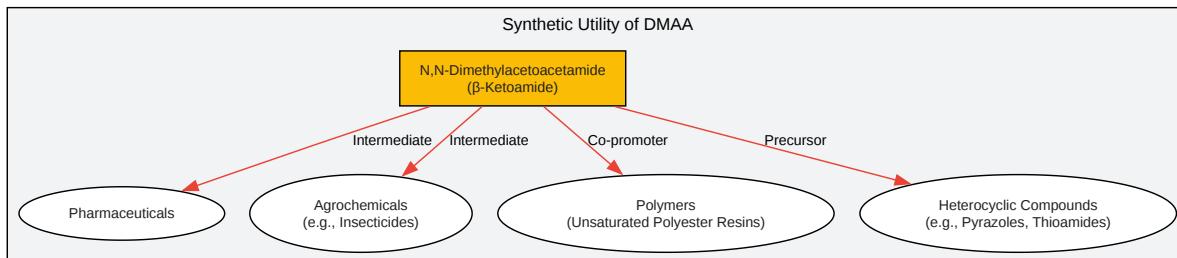


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Caption: Workflow for the synthesis and purification of **N,N-Dimethylacetamide**.

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Caption: General workflow for the quality control analysis of **N,N-Dimethylacetamide**.



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Caption: Key application areas derived from **N,N-Dimethylacetamide**.

## Safety and Handling

**N,N-Dimethylacetamide** should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety goggles, should be worn.<sup>[11]</sup> It is considered a skin and eye irritant.<sup>[9]</sup> Store the container tightly closed in a cool, dry place away from oxidizing materials.<sup>[11]</sup> In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.<sup>[11]</sup> For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

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- To cite this document: BenchChem. [N,N-Dimethylacetamide (CAS: 2044-64-6): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b146725#n-n-dimethylacetamide-cas-number-2044-64-6]

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Address: 3281 E Guasti Rd  
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